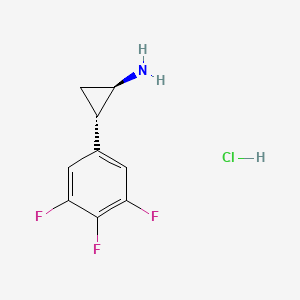

Rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related cyclopropane derivatives often involves intricate reaction mechanisms and precise conditions to achieve the desired chiral specificity and structural integrity. For instance, the synthesis of similar cyclopropane compounds has been achieved through the interaction of dicarbonylchlororhodium(I) dimer with cyclopropane, producing a dimeric complex that involves rhodium(III) in a five-membered ketonic heterocycle together with bridging halogens. This approach highlights the complexity and precision required in synthesizing cyclopropane-based compounds, which could be applicable to the synthesis of Rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride (Roundhill, Lawson, & Wilkinson, 1968).

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives, including Rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride, is characterized by their cyclopropane core, which significantly influences their physical and chemical properties. Studies on similar compounds reveal the importance of X-ray crystallography in determining absolute molecular configurations and understanding the intermolecular hydrogen bonds that stabilize their structures (Wu, Guo, Zhang, & Xia, 2015).

Chemical Reactions and Properties

The chemical reactions involving cyclopropane derivatives are diverse, ranging from lipase-catalyzed hydrolytic resolution, which has been used for the synthesis of key building blocks in pharmaceutical compounds, to complex interactions with various nucleophiles leading to the formation of β-substituted-trifluoromethyl-ethenes (Wang, Liu, & Tsai, 2019). These reactions highlight the versatility and reactivity of cyclopropane derivatives.

Applications De Recherche Scientifique

Biocatalytic Asymmetric Synthesis:

- The compound is a key chiral intermediate in the synthesis of potent hepatitis C virus (HCV) NS3/4A protease inhibitors such as asunaprevir and simeprevir. A study conducted by Zhu, Shi, Zhang, and Zheng (2018) utilized it in the context of biocatalytic asymmetric synthesis, highlighting its importance in drug development (Zhu, Shi, Zhang, & Zheng, 2018).

Synthesis and Crystal Structure Analysis:

- Another application is seen in the synthesis and crystal structure analysis of related compounds. For instance, the study by Daiss et al. (2006) on the serotonin/noradrenaline reuptake inhibitor Venlafaxine and its silicon analogues indicates the role of such compounds in creating new chemical entities with potential pharmacological applications (Daiss et al., 2006).

Magnetic Characterization in Chemistry:

- Berkessel et al. (1995) used a related compound in the magnetic characterization of a novel “Ni3S4N3” nickel thiolate cluster. This research indicates its utility in the field of inorganic chemistry, particularly in the study of metal clusters and their properties (Berkessel et al., 1995).

Chemical Synthesis and Stereochemistry:

- The compound also finds applications in the synthesis and study of stereochemistry of various chemical entities. For instance, Brackmann, Schill, and de Meijere (2005) utilized it in the preparation of protected racemic and enantiomerically pure compounds, demonstrating its role in the synthesis of complex molecules (Brackmann, Schill, & de Meijere, 2005).

Propriétés

IUPAC Name |

(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N.ClH/c10-6-1-4(5-3-8(5)13)2-7(11)9(6)12;/h1-2,5,8H,3,13H2;1H/t5-,8+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHGECDAJULCBB-ZZLSTCIUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC(=C(C(=C2)F)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC(=C(C(=C2)F)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2491881.png)

![N-(2,2-di(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2491882.png)

![4-(Dimethylamino)-2-[4-(trifluoromethyl)anilino]nicotinonitrile](/img/structure/B2491886.png)

![N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide](/img/structure/B2491889.png)

![3-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2491891.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2491899.png)